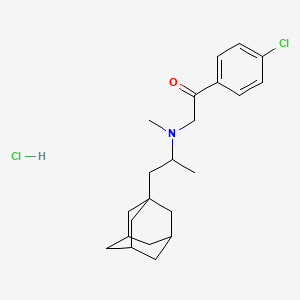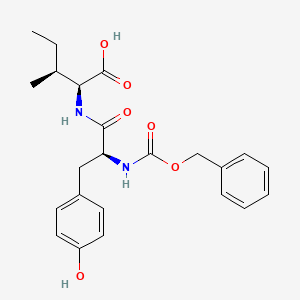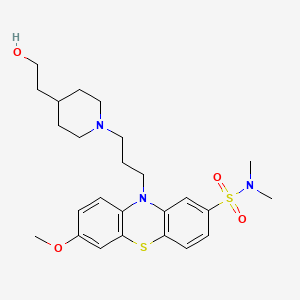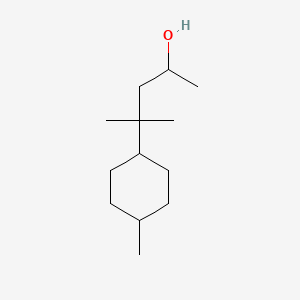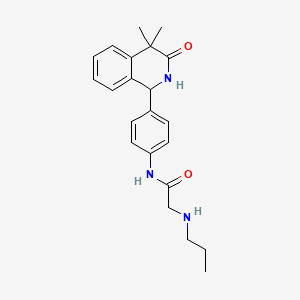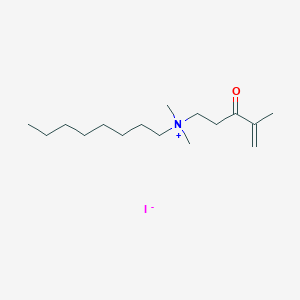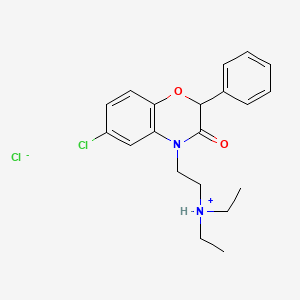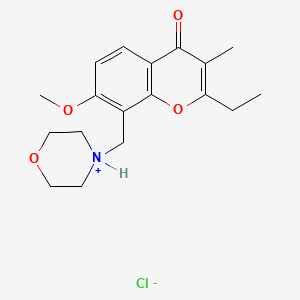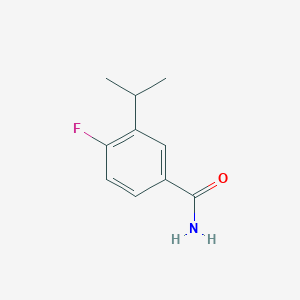
4-Fluoro-3-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-isopropylbenzamide is an organic compound with the molecular formula C10H12FNO It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the fourth position and an isopropyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-isopropylbenzamide typically involves the reaction of 4-fluorobenzoic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted under anhydrous conditions and at a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to maintain consistent temperature and reaction times. The use of automated systems can also enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-3-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 4-Fluoro-3-isopropylbenzoic acid.
Reduction: 4-Fluoro-3-isopropylbenzylamine.
Substitution: 4-Methoxy-3-isopropylbenzamide (if methoxide is used).
Applications De Recherche Scientifique
4-Fluoro-3-isopropylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-isopropylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The isopropyl group increases the compound’s lipophilicity, facilitating its passage through cell membranes. These properties enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 3-Bromo-4-fluoro-N-isopropylbenzamide
- 4-Fluoro-N-isopropylbenzamide
Comparison: 4-Fluoro-3-isopropylbenzamide is unique due to the specific positioning of the fluorine and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, compared to its analogs.
Propriétés
Numéro CAS |
1112179-26-6 |
|---|---|
Formule moléculaire |
C10H12FNO |
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
4-fluoro-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H12FNO/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,1-2H3,(H2,12,13) |
Clé InChI |
WIHGZCWCCWVCMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


